molecular formula C15H17NO3S B11545465 N-[2-(benzyloxy)ethyl]benzenesulfonamide

N-[2-(benzyloxy)ethyl]benzenesulfonamide

Cat. No.: B11545465
M. Wt: 291.4 g/mol
InChI Key: AGYSQGVNDGHWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzyloxy)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36 g/mol . As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology research. Benzenesulfonamides are well-known for their role as carbonic anhydrase inhibitors and are actively investigated as key pharmacophores in the development of novel therapeutic agents. Recent scientific literature highlights the application of benzenesulfonamide-based compounds in pioneering research areas, such as the development of specific urea transporter (UT) inhibitors for use as novel, salt-sparing diuretics to treat conditions like hyponatremia . The structure of this compound, which features an ether-linked benzyl group, may contribute to unique physicochemical properties, such as altered solubility and lipophilicity, making it a valuable intermediate for structure-activity relationship (SAR) studies or for the synthesis of more complex bioactive molecules. This product is intended for research purposes as a chemical reference standard or building block in organic synthesis and drug discovery programs. It is supplied with a certificate of analysis to ensure identity and purity. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c17-20(18,15-9-5-2-6-10-15)16-11-12-19-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

AGYSQGVNDGHWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Benzyloxy)ethyl Tosylate

The initial step involves converting 2-(benzyloxy)ethanol into its tosylate derivative using p-toluenesulfonyl chloride (TsCl). This reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Procedure:

  • Dissolve 2-(benzyloxy)ethanol (1.0 equiv) in DCM at 5–10°C.

  • Add TEA (1.05 equiv) dropwise, followed by TsCl (1.05 equiv) in batches.

  • Stir for 1–4 hours under controlled temperature (5–10°C).

  • Wash the mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Key Parameters:

ReactantSolventTemperatureTimeYield
2-(Benzyloxy)ethanolDCM5–10°C1–4 h85–90%

Azide Displacement Reaction

The tosylate intermediate reacts with sodium azide (NaN₃) in N,N-dimethylformamide (DMF) to form 2-(benzyloxy)ethyl azide. This nucleophilic substitution proceeds optimally at elevated temperatures.

Procedure:

  • Combine 2-(benzyloxy)ethyl tosylate (1.0 equiv) and NaN₃ (1.2 equiv) in DMF.

  • Heat to 40–60°C for 1–4 hours.

  • Extract the product with ethyl acetate, wash with water, and concentrate.

Key Parameters:

ReactantSolventTemperatureTimeYield
Tosylate intermediateDMF40–60°C1–4 h75–80%

Catalytic Hydrogenation to Amine

The azide is reduced to 2-(benzyloxy)ethylamine using palladium on carbon (Pd/C) under hydrogen atmosphere.

Procedure:

  • Dissolve 2-(benzyloxy)ethyl azide in ethanol.

  • Add 10–20% Pd/C (by mass of azide) and stir under H₂ at room temperature.

  • Filter the catalyst and concentrate the filtrate to obtain the amine.

Key Parameters:

ReactantCatalystSolventTemperatureTimeYield
2-(Benzyloxy)ethyl azidePd/CEthanolRT1–4 h90–95%

Sulfonylation with Benzenesulfonyl Chloride

The final step involves reacting 2-(benzyloxy)ethylamine with benzenesulfonyl chloride in the presence of a base.

Procedure:

  • Dissolve 2-(benzyloxy)ethylamine (1.0 equiv) in DCM.

  • Add TEA (1.1 equiv) and benzenesulfonyl chloride (1.05 equiv) dropwise at 0–5°C.

  • Stir for 2–3 hours, wash with dilute HCl and water, dry, and concentrate.

Key Parameters:

ReactantSolventTemperatureTimeYield
2-(Benzyloxy)ethylamineDCM0–5°C2–3 h80–85%

Optimization of Reaction Conditions

Solvent and Base Selection

  • Tosylation: Dichloromethane and triethylamine are optimal for minimizing side reactions.

  • Sulfonylation: Polar aprotic solvents like DMF are avoided to prevent sulfonyl chloride hydrolysis.

Temperature Control

Low temperatures (5–10°C) during tosylation and sulfonylation suppress exothermic side reactions, while azide displacement benefits from mild heating.

Catalytic Hydrogenation Efficiency

Pd/C loading at 10–20% ensures complete azide reduction without over-hydrogenation. Catalyst recycling (as in Patent CN109796368B) could further enhance cost-effectiveness.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.40 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.70–3.50 (m, 4H, OCH₂CH₂NH), 2.90 (t, 2H, SO₂NH).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents: Sulfonamides are known for their bacteriostatic properties.

  • Polymer modifiers: The benzyl group allows post-synthetic deprotection for functional materials.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the sulfonamide group can produce corresponding amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the benzyloxy group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Physicochemical Comparisons

The table below compares N-[2-(benzyloxy)ethyl]benzenesulfonamide with structurally related compounds, emphasizing substituent effects on physical properties and bioactivity:

Compound Name Substituents on Sulfonamide Nitrogen Melting Point (°C) Key Pharmacological Targets References
This compound 2-(Benzyloxy)ethyl Not reported Hypothesized: Enzymes/Receptors
L755507 (β3-adrenoceptor agonist) Hexylaminocarbonyl-amino + phenolic ether Not reported β3-Adrenoceptor (CHO-K1 cells)
L748337 (β3-adrenoceptor antagonist) Acetamidomethylphenoxypropyl Not reported β3-Adrenoceptor (CHO-K1 cells)
Compound 1f (pyrazole derivative) 2-((4-(3-Methoxyphenyl)pyridinyl)amino)ethyl + 4-methylphenyl 180 Anticancer (in vitro screening)
Compound 1g (pyrazole derivative) 2-((4-(3-Methoxyphenyl)pyridinyl)amino)ethyl + 4-CF₃-phenyl 170 Anticancer (in vitro screening)
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzyl + 2-methoxyphenyl Crystalline solid Antimicrobial (structural studies)
NSC110782 (HDAC2 inhibitor candidate) 2-((6-Amino-3-methylpyrido[2,3-b]pyrazinyl)amino)ethyl Not reported HDAC2 (docking score: -10.2 kcal/mol)

Key Observations :

Substituent Effects on Melting Points :

  • Bulky hydrophobic groups (e.g., 4-CF₃-phenyl in Compound 1g) reduce melting points compared to polar groups (e.g., 4-methylphenyl in Compound 1f) due to disrupted crystal packing .
  • The benzyloxyethyl group in the target compound likely imparts moderate lipophilicity, balancing solubility and membrane permeability.

Bioactivity Modulation: β3-Adrenoceptor Ligands: L755507 and L748337 demonstrate that subtle changes in substituents (e.g., acetamidomethyl vs. hexylaminocarbonyl) switch agonist/antagonist activity . Anticancer Derivatives: Pyrazole-based sulfonamides (e.g., 1f, 1g) show activity against cancer cell lines, with electron-withdrawing groups (e.g., CF₃) enhancing potency .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[2-(benzyloxy)ethyl]benzenesulfonamide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves reacting benzenesulfonyl chloride with 2-(benzyloxy)ethylamine. The reaction typically requires a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .
  • Critical Parameters : Temperature control during sulfonamide bond formation is crucial to avoid side reactions. Anhydrous conditions prevent hydrolysis of the benzyloxy group .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of this compound?

  • NMR : 1^1H NMR should show characteristic peaks for the benzyloxy group (δ ~4.5 ppm for –OCH2_2–, δ ~7.3–7.5 ppm for aromatic protons) and sulfonamide NH (δ ~5–6 ppm, broad). 13^{13}C NMR confirms the sulfonamide carbonyl (δ ~125–135 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in analogous sulfonamides .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility during synthesis. Ethyl acetate/hexane mixtures are effective for recrystallization .
  • Purification : Column chromatography (silica gel) or preparative HPLC (C18 column, methanol/water mobile phase) ensures high purity (>95%) .

Advanced Research Questions

Q. How does the benzyloxyethyl substituent influence the compound’s electronic properties and biological interactions?

  • Electronic Effects : The electron-donating benzyloxy group increases electron density on the sulfonamide nitrogen, altering reactivity in nucleophilic substitutions. DFT calculations (B3LYP/6-311++G(d,p)) predict enhanced hydrogen-bonding capacity compared to unsubstituted analogs .
  • Biological Relevance : The substituent may improve membrane permeability, as seen in structurally related sulfonamides targeting bacterial enzymes .

Q. What experimental and computational strategies resolve contradictions in tautomerization or stability data for this sulfonamide?

  • Experimental : Variable-temperature NMR can detect tautomerization (e.g., enol-imine vs. keto-amine forms). Stability under acidic/basic conditions is assessed via HPLC monitoring .
  • Computational : MD simulations (AMBER force field) and DFT studies model tautomeric equilibria and solvent effects. Polarizable continuum models (PCM) show tautomerization is thermodynamically unfavorable in polar solvents .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory activity?

  • SAR Framework :

Derivative ModificationObserved EffectReference
Benzyloxy → ThiopheneIncreased lipophilicity and antifungal activity
Ethyl → Propyl chainReduced solubility but improved enzyme binding
  • Methodology : Introduce substituents via Suzuki coupling or click chemistry. Evaluate activity against target enzymes (e.g., carbonic anhydrase) using kinetic assays .

Q. What are the challenges in characterizing non-linear optical (NLO) properties of this compound?

  • Experimental : Hyper-Rayleigh scattering measures first hyperpolarizability (β). The compound’s dipole moment and π-conjugation (from sulfonamide and benzyl groups) enhance NLO responses .
  • Theoretical : TD-DFT calculations (CAM-B3LYP) predict UV-Vis spectra and charge-transfer transitions, correlating with experimental NLO data .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Root Causes : Variability in reaction scale, solvent purity, or amine/sulfonyl chloride stoichiometry.
  • Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Cross-validate yields via independent methods (e.g., gravimetric analysis vs. HPLC) .

Q. What strategies reconcile conflicting biological activity data across studies?

  • Standardization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition assays). Validate assays with positive/negative controls.
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (µM) and cell lines .

Methodological Resources

  • Spectral Data : PubChem CID 10044483 (experimental NMR, IR) .
  • Regulatory Compliance : ECHA registration dossier (toxicity, handling) .
  • Crystallography : CCDC deposition guidelines for X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.